
6-Bromo-7-chloro-8-fluoroquinoline
Overview
Description
6-Bromo-7-chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-Bromo-7-chloro-8-fluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 6th, 7th, and 8th positions with bromine, chlorine, and fluorine atoms respectively .
Physical And Chemical Properties Analysis
6-Bromo-7-chloro-8-fluoroquinoline has a molecular weight of 260.49 g/mol . The InChI key is QHMLGOVAVIKSDC-UHFFFAOYSA-N .
Scientific Research Applications
Chemical Synthesis
Fluorinated quinolines, such as 6-Bromo-7-chloro-8-fluoroquinoline, are often used in chemical synthesis . The presence of reactive bromine and fluorine groups makes this compound a potential chemical intermediate.
Pharmaceutical Research
Fluorinated quinolines are commonly used as building blocks for the synthesis of active pharmaceutical ingredients (APIs). The unique properties of these compounds, including their reactivity and stability, make them valuable in the development of new drugs .
Material Science
In the field of material science, fluorinated quinolines are used due to their unique properties . These properties can be manipulated to create materials with specific characteristics, such as enhanced durability or improved conductivity .
Chromatography
Fluorinated quinolines can also be used in chromatography, a method used to separate mixtures . The unique properties of these compounds can enhance the efficiency and accuracy of this process .
Dye Synthesis
Fluorinated quinolines are used in the synthesis of dyes . The presence of fluorine atoms can enhance the color and stability of these dyes, making them more effective and longer-lasting .
Solar Cells
Fluorinated quinolines have applications in the development of solar cells. Their unique properties can enhance the efficiency and durability of these cells, making them more effective at converting sunlight into electricity.
Sensors
Finally, fluorinated quinolines are used in the development of sensors. The presence of fluorine atoms can enhance the sensitivity of these sensors, making them more effective at detecting changes in their environment.
properties
IUPAC Name |
6-bromo-7-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMLGOVAVIKSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2N=C1)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742992 | |
| Record name | 6-Bromo-7-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-chloro-8-fluoroquinoline | |
CAS RN |
1375069-04-7 | |
| Record name | 6-Bromo-7-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



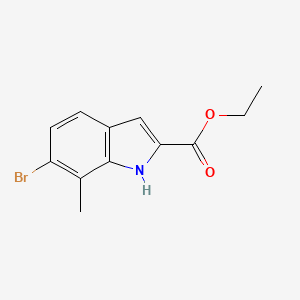
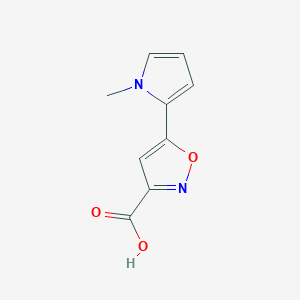

![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)

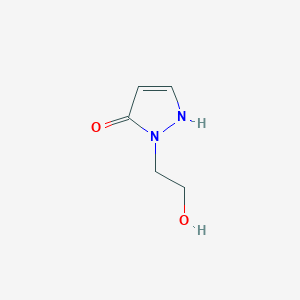
![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)


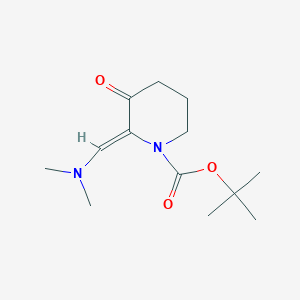

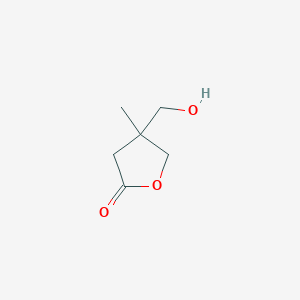
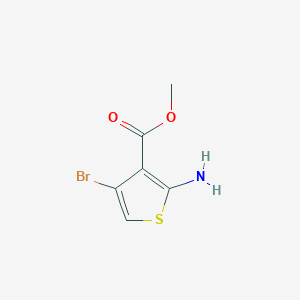
![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)